(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine
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Overview
Description
(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine involves multiple steps, including the stereoselective synthesis of the core pyrrolo[3,4-b]pyridine structure. One method involves the optical resolution by enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate, followed by conversion to the desired product with high optical purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin Nitroso Impurity 2: This compound shares a similar core structure but differs in its functional groups.
4-(2-Fluoro-4-nitrophenyl)morpholine: Another compound with a similar aromatic ring structure but different heterocyclic components.
Uniqueness
The uniqueness of (4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
184903-39-7 |
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Molecular Formula |
C13H16FN3O2 |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
(4aR,7aR)-6-(2-fluoro-4-nitrophenyl)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H16FN3O2/c14-11-6-10(17(18)19)3-4-13(11)16-7-9-2-1-5-15-12(9)8-16/h3-4,6,9,12,15H,1-2,5,7-8H2/t9-,12+/m1/s1 |
InChI Key |
YZVQJHUDKFBADE-SKDRFNHKSA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2NC1)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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